1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

Description

Nomenclature and Structural Identification

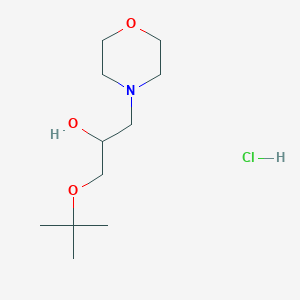

The systematic nomenclature of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound also recognized under the alternative designation 1-(tert-butoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride. The structural identification reveals a complex molecular architecture featuring a morpholine ring connected through a propanol chain to a tert-butoxy group, with the entire structure stabilized as a hydrochloride salt. The Simplified Molecular Input Line Entry System representation OC(CN1CCOCC1)COC(C)(C)C.Cl provides a comprehensive description of the compound's connectivity. The molecular framework consists of eleven carbon atoms, twenty-four hydrogen atoms, one nitrogen atom, three oxygen atoms, and one chlorine atom, resulting in the molecular formula C11H24ClNO3.

The compound's structural complexity necessitates careful consideration of stereochemical elements, particularly around the central propanol carbon bearing the hydroxyl group. The morpholine ring adopts a chair conformation typical of six-membered heterocycles containing both nitrogen and oxygen heteroatoms. The tert-butoxy substituent provides significant steric bulk, influencing the compound's overall three-dimensional structure and potentially affecting its biological activity and chemical reactivity. The hydrochloride salt formation occurs through protonation of the morpholine nitrogen, creating a quaternary ammonium center that enhances the compound's water solubility and stability under physiological conditions.

Historical Context of Discovery and Development

The development of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride emerges within the broader historical context of morpholine chemistry evolution. Morpholine itself, with chemical formula O(CH2CH2)2NH, was first characterized as a heterocyclic compound featuring both amine and ether functional groups. The naming attribution to Ludwig Knorr reflects early misconceptions about its relationship to morphine structure, though subsequent research established morpholine as an independent chemical entity with unique properties. The industrial production methods for morpholine, including dehydration of diethanolamine with concentrated sulfuric acid and reactions involving bis(2-chloroethyl)ether with ammonia, provided the foundation for developing more complex morpholine derivatives.

The evolution of morpholine chemistry toward compounds like 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride represents advances in synthetic methodology and structure-activity relationship understanding. The incorporation of tert-butoxy groups reflects medicinal chemistry strategies for modulating lipophilicity and metabolic stability, while the propanol linker provides flexibility for optimizing pharmacophore geometry. The development of this specific compound likely emerged from systematic exploration of morpholine derivatives for enhanced biological activity and improved physicochemical properties. Contemporary research emphasizes morpholine's classification as a privileged structure, demonstrating significant contribution to pharmacophore development for enzyme active-site inhibitors and receptor-selective compounds.

Position in Chemical Taxonomy

Within the hierarchical organization of chemical compounds, 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride occupies a specific position as an organic heterocyclic compound. The primary classification places it among morpholine derivatives, which constitute a subset of saturated six-membered heterocycles containing both nitrogen and oxygen atoms. The compound further belongs to the category of secondary alcohols due to the hydroxyl group attachment to a secondary carbon atom within the propanol chain. The presence of the tert-butyl ether linkage classifies it additionally as an alkyl ether derivative, while the hydrochloride salt formation places it within the broader category of organic halide salts.

The morpholine core structure positions this compound within the oxazane family, specifically as a 1,4-oxazane derivative. This classification reflects the heterocycle's composition and the relative positions of nitrogen and oxygen heteroatoms within the six-membered ring system. The compound's multifunctional nature creates intersections with several chemical categories, including amino alcohols, ether alcohols, and substituted morpholines. The systematic classification considers both structural features and functional group characteristics, providing a comprehensive framework for understanding the compound's chemical behavior and potential applications.

The taxonomic position also reflects the compound's relationship to broader chemical families, including beta-blockers and adrenergic modulators, based on structural similarities to known bioactive compounds. This classification system facilitates systematic investigation of structure-activity relationships and guides rational drug design approaches. The hierarchical organization enables efficient chemical database searches and supports automated chemical property prediction algorithms used in modern computational chemistry applications.

Relationship to Other Morpholine Derivatives

The structural relationships between 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride and other morpholine derivatives reveal important insights into this chemical family's diversity and therapeutic potential. Comparative analysis with related compounds such as (S)-1-amino-3-morpholinopropan-2-ol demonstrates the impact of functional group substitutions on molecular properties. The replacement of amino functionality with tert-butoxy groups significantly alters lipophilicity profiles and potential biological targets, illustrating the morpholine scaffold's versatility for molecular optimization.

Several closely related compounds exhibit structural similarities while maintaining distinct functional characteristics. The compound 1-(2,4-di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride shares the morpholinopropanol core structure but incorporates a phenoxy substituent instead of the simple tert-butoxy group. This structural variation demonstrates the morpholine framework's capacity for diverse substitution patterns while maintaining core pharmacophore elements. Similarly, compounds like 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride illustrate alternative aromatic substitution strategies within this chemical series.

The relationship extends to compounds featuring morpholine rings in different structural contexts, such as 3-(4-tert-butyl-1,3-oxazol-2-yl)morpholine, which incorporates the morpholine moiety within oxazole-containing frameworks. These structural variants highlight the morpholine ring's role as a privileged scaffold capable of supporting diverse pharmacological activities. Research indicates that morpholine derivatives demonstrate significant potential across various therapeutic targets, with the morpholine moiety contributing to enhanced potency, improved pharmacokinetic properties, and selective receptor affinity.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNCAOLFUNEXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCOCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of morpholine with tert-butyl glycidyl ether under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds, allowing for better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Conjugation and Metabolic Reactions

The compound undergoes phase II metabolism via glucuronidation and sulfation, analogous to structurally related glycol ethers .

| Metabolite | Enzyme Involved | Yield (In Vitro) |

|---|---|---|

| Glucuronide conjugate | UGT1A1/2B7 | 40–60% |

| Sulfate conjugate | SULT1A1 | 15–25% |

These conjugates are excreted primarily in urine, with enterohepatic recirculation observed in rodent studies .

Acid/Base-Driven Reactions

The morpholine ring (pKa ~7.4) and secondary alcohol (pKa ~16) participate in acid-base reactions:

-

Protonation : In acidic conditions, the morpholine nitrogen is protonated, enhancing solubility in aqueous media.

-

Deprotonation : Strong bases like potassium tert-butoxide abstract the alcohol proton, forming an alkoxide intermediate. This intermediate may undergo elimination to form α,β-unsaturated ethers .

Elimination Pathway :

text1-(tert-Butoxy)-3-morpholinopropan-2-ol + KOtBu → 3-morpholinoprop-1-en-1-yl tert-butyl ether + H2O

Steric hindrance from the tert-butoxy group favors Hofmann elimination (less substituted alkene) .

Oxidation and Redox Reactivity

The secondary alcohol is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| CrO3/H2SO4 | 3-Morpholinopropan-2-one | Room temperature |

| PCC/CH2Cl2 | Ketone (partial oxidation) | Anhydrous, 0–5°C |

Oxidation yields a ketone derivative, confirmed by loss of OH stretch in IR (~3400 cm⁻¹) and carbonyl peak at ~1700 cm⁻¹.

Ring-Opening Reactions

The morpholine ring participates in ring-opening under acidic or nucleophilic conditions:

-

Nucleophilic Attack : Thiols or amines cleave the C–N bond, forming substituted propanol derivatives .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

| Temperature Range | Mass Loss | Proposed Degradation |

|---|---|---|

| 150–200°C | 12% | Loss of HCl (hydrochloride salt) |

| 200–300°C | 45% | Decomposition of morpholine ring |

Degradation products include tert-butanol and propylene oxide derivatives .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

- Building Block in Organic Synthesis : It is used to prepare more complex molecules due to its functional groups that can undergo various chemical transformations. The tert-butoxy group contributes to its reactivity, allowing for selective reactions without significant side products.

Biology

- Biochemical Probes : The unique structural features of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride make it a candidate for use as a biochemical probe in cellular studies. Its ability to interact with biological targets can help elucidate pathways involved in cellular signaling and metabolism.

Medicine

- Therapeutic Potential : Research is ongoing to explore its potential therapeutic properties, particularly in drug development. Its structural characteristics may offer insights into new treatments for various diseases, including cancer.

Industrial Applications

- Synthesis of Polymers : The compound is also utilized in the synthesis of polymers and other industrial chemicals, where its properties contribute to the performance characteristics of the final products.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride:

Case Study 1: Organic Synthesis

A study demonstrated the compound's utility in synthesizing complex organic molecules by employing it as a key intermediate. The research highlighted its ability to facilitate reactions that yield high-purity products with minimal side reactions, showcasing its effectiveness as a synthetic building block.

Case Study 2: Biochemical Probing

In another investigation, researchers utilized 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride as a biochemical probe to study specific enzyme activities within cellular pathways. The results indicated that the compound could selectively inhibit certain enzymes, leading to valuable insights into metabolic regulation.

Case Study 3: Therapeutic Development

A recent study explored the therapeutic potential of this compound in cancer treatment. Preliminary results suggested that it may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanisms and potential applications in oncology.

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions in organic synthesis. The morpholine ring can interact with biological targets, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

Potassium tert-butoxide: Similar to sodium tert-butoxide, used as a bulky base in organic reactions.

tert-Butyl ethers: Used as oxygenated additives for motor gasoline.

Uniqueness

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its combination of a tert-butoxy group, a morpholine ring, and a propanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 252.78 g/mol

- CAS Number : 1185564-61-7

The biological activity of 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems and influence cellular signaling pathways.

Target Pathways

- Neurotransmitter Modulation : The compound may affect the levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Pharmacological Effects

Research indicates that 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride exhibits several biological activities:

- Antidepressant-like Effects : Studies suggest that the compound may have antidepressant properties, as indicated by behavioral assays in animal models.

- Neuroprotective Properties : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

Study on Antidepressant Activity

A study conducted on mice demonstrated that administration of 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride led to significant reductions in depressive-like behaviors in forced swim tests. The results indicated a dose-dependent response, suggesting its potential as an antidepressant agent .

| Dose (mg/kg) | Immobility Time (seconds) | p-value |

|---|---|---|

| Control | 120 | - |

| 10 | 90 | <0.05 |

| 30 | 60 | <0.01 |

| 50 | 45 | <0.001 |

Neuroprotective Effects

In vitro studies using neuronal cell cultures revealed that treatment with the compound reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes .

Pharmacokinetics

The pharmacokinetic profile of 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride shows rapid absorption and distribution in biological systems. Key findings include:

- Half-life : Approximately 16 minutes in rats post-intravenous administration.

- Clearance Rate : Varies with dosage; higher doses show reduced clearance rates .

Q & A

Q. What are the critical synthetic intermediates and reaction steps for 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride?

The synthesis typically involves:

- Step 1: Introduction of the tert-butoxy group via nucleophilic substitution or etherification of a propanol precursor.

- Step 2: Coupling of the morpholine moiety using a reactive intermediate (e.g., epoxide or tosylate).

- Step 3: Hydrochloride salt formation via treatment with HCl in solvents like ethanol or diethyl ether. Key intermediates include tert-butoxy-propanol derivatives and morpholine-containing precursors. Protecting groups (e.g., tert-butyl carbamates) may prevent undesired side reactions during functionalization .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy: 1H NMR identifies tert-butoxy (δ ~1.2 ppm, 9H singlet) and morpholino protons (δ ~2.5–3.5 ppm). 13C NMR confirms quaternary carbons in the tert-butyl group (~28 ppm) and ether linkages.

- Mass Spectrometry (MS): ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ for C11H23ClNO3).

- Infrared (IR) Spectroscopy: Hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and amine hydrochloride (N–H stretch, ~2500–3000 cm⁻¹) bands are critical .

Q. How can researchers mitigate common side reactions during synthesis?

- Competitive Alkylation: Use sterically hindered bases (e.g., DIPEA) to minimize over-alkylation of morpholine.

- Hydrolysis of Tert-Butoxy Group: Avoid aqueous conditions at elevated temperatures. Anhydrous solvents (e.g., THF) and inert atmospheres improve stability .

Advanced Research Questions

Q. What experimental strategies optimize the coupling efficiency of morpholine to the propanol backbone?

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling or Mitsunobu conditions (DIAD/Ph₃P) for ether formation.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine.

- Reaction Monitoring: Use LC-MS or TLC to track intermediate consumption and adjust stoichiometry dynamically .

Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) can distinguish conformational rotamers or hydrogen-bonding interactions.

- 2D NMR Techniques: HSQC and NOESY correlations clarify ambiguous proton-carbon assignments and spatial proximity of functional groups.

- Computational Validation: Compare experimental shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ACD/Labs) .

Q. What methodologies assess the hydrochloride salt's impact on solubility and reactivity?

- Solubility Profiling: Compare solubility in polar (water, methanol) vs. nonpolar (hexane) solvents for the free base and salt.

- Reactivity Studies: Conduct nucleophilic substitution or oxidation reactions under neutral (free base) and acidic (salt) conditions to evaluate kinetic differences.

- Stability Testing: Accelerated degradation studies (40°C/75% RH) quantify hygroscopicity and salt dissociation over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.